molecular formula C14H25NO3 B11046347 N-[(2-methylcyclohexyl)carbonyl]leucine

N-[(2-methylcyclohexyl)carbonyl]leucine

Cat. No.: B11046347
M. Wt: 255.35 g/mol
InChI Key: HZXHZEICTRNPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methylcyclohexyl)carbonyl]leucine is a leucine derivative characterized by a 2-methylcyclohexyl carbonyl group attached to the amino terminus of the leucine backbone. The 2-methylcyclohexyl moiety is notable for conferring lipophilicity, which may influence metabolic stability and tissue distribution. This compound shares functional similarities with other acylated leucine derivatives, such as those used in peptide synthesis or flavoring agents, but distinct substituents dictate its unique behavior .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

4-methyl-2-[(2-methylcyclohexanecarbonyl)amino]pentanoic acid

InChI

InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-7-5-4-6-10(11)3/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

HZXHZEICTRNPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylcyclohexyl)carbonyl]leucine typically involves the reaction of 2-methylcyclohexanone with leucine in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylcyclohexyl)carbonyl]leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylcyclohexyl)carbonyl]leucine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methylcyclohexyl)carbonyl]leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Data Tables

Table 2: Toxicity Profiles
Compound Name Toxicity Findings Study Model Reference
N-(2-methylcyclohexyl)-pentafluoro-benzamide No significant toxicity up to 218 mg/kg 90-day rat study
Siduron Low mammalian toxicity Agricultural use
Table 3: Metabolic Pathways
Compound Name Primary Metabolites Excretion Route Reference
Pentafluoro-benzamide analog Hydroxylated cyclohexane derivatives Urinary
Z-Leu-OH Leucine, benzyl alcohol Hepatic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.